The synthesis of 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves several key steps:
A notable method for synthesizing this compound includes a C-H activation methodology, which allows for the incorporation of the fluorenylmethoxycarbonyl (Fmoc) group efficiently .
The molecular structure of 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid features:
The compound's structure can be represented by its SMILES notation: O=C([C@H]1CC[C@H](CNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CC1)O
.
This compound participates in various chemical reactions, primarily in the context of peptide synthesis:
The mechanism of action for 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid primarily revolves around its role as a linker in solid-phase peptide synthesis:
The physical and chemical properties of 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid include:
The compound has a melting point that typically ranges around 90–100 °C .
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid finds extensive applications in:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: